Highest Anandamide Uptake Inhibition Potency in U937 Cells Among All Characterized Endocannabinoid Transporter Inhibitors
UCM707 inhibits tritiated AEA uptake into human U937 lymphoma cells with an IC₅₀ of 0.8 µM, making it the most potent endocannabinoid transporter inhibitor ever reported [1]. The closest comparator, AM404, inhibits AEA transport with IC₅₀ values in the 1–10 µM range across various cell types, with a reported IC₅₀ of 1 µM in some neuronal preparations [2]. VDM11 exhibits an IC₅₀ of 4–11 µM for AEA transport inhibition . OMDM-1 and OMDM-2 display Kᵢ values of 2.4 µM and 3.0 µM, respectively, in RBL-2H3 cells [3]. However, UCM707's potency is highly cell-type dependent: in C6 glioma cells its IC₅₀ rises to 25 µM, and in cerebellar granule neurons to 30 µM, underscoring the need to match cell system to experimental objectives [4][5].
AM404 IC₅₀ 1–10 µM
VDM11 IC₅₀ 4–11 µM
OMDM-1/2 Kᵢ 2.4–3.0 µM
| Evidence Dimension | Anandamide cellular uptake inhibition potency (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | UCM707: IC₅₀ = 0.8 µM (U937 human lymphoma cells) [1] |
| Comparator Or Baseline | AM404: IC₅₀ = 1–10 µM (various cells) [2]; VDM11: IC₅₀ = 4–11 µM ; OMDM-1: Kᵢ = 2.4 µM (RBL-2H3) [3]; OMDM-2: Kᵢ = 3.0 µM (RBL-2H3) [3] |
| Quantified Difference | UCM707 is 1.3–12.5-fold more potent than AM404; 5–14-fold more potent than VDM11; 3.0–3.8-fold more potent than OMDM-1 and OMDM-2 (in U937 cells) |
| Conditions | Inhibition of [³H]-anandamide uptake in U937 human lymphoma cells; comparator data from multiple published studies using U937, RBL-2H3, and neuronal cell lines |
Why This Matters
In U937-based transporter assays, UCM707 achieves the highest signal-to-noise ratio at the lowest concentration, enabling researchers to probe endocannabinoid transporter function with minimal compound burden and reduced solvent toxicity.
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- [4] Santa Cruz Biotechnology. UCM 707 Product Datasheet. C6 glioma IC₅₀ = 25 µM; RBL-2H3 IC₅₀ = 41 µM; CB₁ Ki = 4.8 µM; CB₂ Ki = 0.067 µM; FAAH IC₅₀ > 100 µM. View Source
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